molecular formula C9H12N2O2 B1296202 n-(5-Amino-2-methoxyphenyl)acetamide CAS No. 64353-88-4

n-(5-Amino-2-methoxyphenyl)acetamide

Cat. No.: B1296202
CAS No.: 64353-88-4
M. Wt: 180.2 g/mol
InChI Key: NHHJPLIBPNEMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-2-methoxyphenyl)acetamide, also known as NAMPA, is an organic compound consisting of an amino group, a methoxy group, and an acetamide group. It is a white solid that is soluble in water and is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other compounds. NAMPA is also used in research and laboratory experiments, as it has a wide range of biochemical and physiological effects.

Safety and Hazards

While specific safety and hazard information for “n-(5-Amino-2-methoxyphenyl)acetamide” is not available, similar compounds have been noted to cause skin irritation, and may be harmful if absorbed through the skin, ingested, or inhaled .

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHJPLIBPNEMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296089
Record name n-(5-amino-2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64353-88-4
Record name 64353-88-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(5-amino-2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methoxy-5-nitroaniline was purchased and acetylated using HOAc/Ac2O in H2O/THF according to known procedures to make 2-methoxy-5-nitroacetanilide. This was reduced using catalytic hydrogenation (PtO2, H2, EtOH) to afford 3-acetamido-4-methoxyaniline which was reacted as described in Examples 1 and 2 to yield the desired glutarimide.
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